molecular formula C34H34N2O4 B1263908 Asterriquinone dimethyl ether CAS No. 60924-75-6

Asterriquinone dimethyl ether

Cat. No. B1263908
CAS RN: 60924-75-6
M. Wt: 534.6 g/mol
InChI Key: XXFUEPJMSRNLDG-UHFFFAOYSA-N
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Description

Asterriquinone dimethyl ether is a member of the class of asterriquinones that is asterriquinone in which the hydrogens of both of the hydroxy groups have replaced by methyl groups.

Scientific Research Applications

Cytotoxic Activity and Cell Cycle Impact

Asterriquinone (ARQ), a metabolite of Aspergillus terreus, has been studied for its cytotoxic activity against cancer cells. While ARQ shows cytotoxic effects, its dimethyl ether derivative does not exhibit such properties. The cytotoxicity increases with the extension of the alkyl chain length in ARQ monoalkyl ether derivatives. These compounds, including ARQ monohexyl ether, have been shown to induce apoptotic cell death and accumulate in cells at the G1 phase of the cell cycle (Kaji et al., 1998).

Structural Transformations and Synthesis

The transformation of ARQ diacetate to ARQ monoalkyl ether involves intermediate stages such as ARQ monoacetate monoalkyl ether and ARQ monoacetal monoalkyl ether (Kaji et al., 1996). Additionally, a study on asterriquinone derivatives highlighted that ARQ analogs with a 2,5-dimethoxy-p-benzoquinone moiety (ARQ dimethyl ether) did not exhibit cytotoxicity (Kaji et al., 1998).

Antitumor Mechanism of Action

ARQ's antitumor action has been compared with its analog ARQDMe, which is dimethylated at the dihydroxy benzoquinone moiety. It was found that ARQDMe showed hardly any cytotoxicity, indicating the essential role of the dihydroxybenzoquinone moiety in ARQ's mechanism of action (Kaji et al., 1997).

Biosynthesis and Pharmacological Activities

The asterriquinones, including ARQ, are significant due to their pharmacological activities such as antiretroviral, antitumor, and antidiabetes properties. The genetic locus for asterriquinone biosynthesis in Aspergillus nidulans was identified, providing insights into its production and potential for chemical manipulation (Schneider et al., 2008).

HIV Reverse Transcriptase Inhibition

Asterriquinone and its analogues have demonstrated strong inhibition of reverse transcriptase activity in HIV-1, which is a crucial aspect in HIV therapy. This points to the potential use of these compounds in antiretroviral treatments (Ono et al., 1991).

properties

CAS RN

60924-75-6

Product Name

Asterriquinone dimethyl ether

Molecular Formula

C34H34N2O4

Molecular Weight

534.6 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C34H34N2O4/c1-9-33(3,4)35-19-23(21-15-11-13-17-25(21)35)27-29(37)32(40-8)28(30(38)31(27)39-7)24-20-36(34(5,6)10-2)26-18-14-12-16-22(24)26/h9-20H,1-2H2,3-8H3

InChI Key

XXFUEPJMSRNLDG-UHFFFAOYSA-N

SMILES

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)OC)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)OC

Canonical SMILES

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)OC)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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